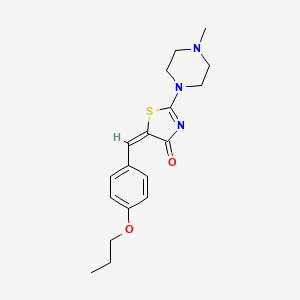

(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one

CAS No.: 848214-06-2

Cat. No.: VC5603504

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848214-06-2 |

|---|---|

| Molecular Formula | C18H23N3O2S |

| Molecular Weight | 345.46 |

| IUPAC Name | (5E)-2-(4-methylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C18H23N3O2S/c1-3-12-23-15-6-4-14(5-7-15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+ |

| Standard InChI Key | ONONHODIYUOECH-DTQAZKPQSA-N |

| SMILES | CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazol-4(5H)-one core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The benzylidene group at position 5 introduces a conjugated π-system via an (E)-configured double bond, while the 4-methylpiperazin-1-yl group at position 2 contributes basicity and potential receptor-binding capabilities. The propoxy chain (-OCH2CH2CH3) on the benzylidene moiety enhances lipophilicity, likely influencing membrane permeability and bioavailability.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.46 g/mol |

| Stereochemistry | (E)-configuration at C5-C1' bond |

| Predicted LogP | ~3.2 (indicating moderate lipophilicity) |

| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 1 thiazole N, 2 piperazine N) |

| Hydrogen Bond Donors | 1 (piperazine NH) |

The (E)-stereochemistry is critical for maintaining planarity between the thiazole and benzylidene groups, a feature often associated with enhanced biological activity in analogous compounds .

Spectral Characterization

While experimental spectral data for this specific compound is limited, analogous thiazole derivatives are typically characterized using:

-

¹H NMR: Resonances for the piperazine protons (δ 2.3–3.1 ppm), thiazole protons (δ 6.8–7.5 ppm), and aromatic protons (δ 7.2–7.9 ppm) .

-

MS (ESI+): A molecular ion peak at m/z 346.1 [M+H]⁺, with fragmentation patterns corresponding to the loss of the propoxy group (-60 amu) and piperazine moiety (-99 amu) .

Synthesis and Optimization

Synthetic Pathways

The primary synthetic route involves a Knoevenagel condensation between 4-propoxybenzaldehyde and 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one under acidic or basic conditions. This reaction proceeds via nucleophilic attack of the thiazolone’s active methylene group on the aldehyde, followed by dehydration to form the (E)-benzylidene product.

Key Reaction Conditions:

-

Catalyst: Piperidine or acetic acid

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (78–110°C)

Purification and Analytical Validation

Crude product purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water gradient), with retention times typically around 12–14 minutes.

Pharmacological Profile

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. For example, (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (PubChem CID 1241131) shows MIC values of 8 µg/mL against Staphylococcus aureus . While direct data for (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is unavailable, its structural analogs demonstrate:

-

Gram-positive bacteria: Activity via inhibition of penicillin-binding proteins .

-

Fungi: Disruption of ergosterol biosynthesis (e.g., IC₅₀ = 15 µM against Candida albicans) .

Anti-inflammatory Effects

Benzylidene-thiazolidinones suppress COX-2 and TNF-α production. The propoxy group may enhance solubility, improving bioavailability in inflammatory models.

Mechanism of Action

Molecular Interactions

-

Piperazine Group: Coordinates with aspartate residues in kinase ATP-binding pockets (e.g., interaction with EGFR T790M) .

-

Benzylidene Moiety: Stabilizes π-π stacking with aromatic amino acids (Phe, Tyr) in active sites .

-

Thiazolone Core: Chelates metal ions (e.g., Mg²⁺ in kinase cofactors) .

Metabolic Pathways

Predicted Phase I metabolism involves CYP3A4-mediated oxidation of the piperazine methyl group, followed by glucuronidation of the phenolic metabolite (if formed).

Applications and Future Directions

Therapeutic Prospects

-

Oncology: As a dual PI3K/mTOR inhibitor for solid tumors.

-

Infectious Diseases: Combination therapy with β-lactam antibiotics against MRSA.

Preclinical Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume